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Compound of Interest

Compound Name:
2-Aminocarbonylphenylboronic

acid

Cat. No.: B151090 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Aminocarbonylphenylboronic
acid (CAS Number: 380430-54-6), a versatile building block in organic synthesis and a key

intermediate in the development of novel therapeutics. This document collates its

physicochemical properties, spectroscopic data, synthesis and purification protocols, and key

applications, with a focus on its role in Suzuki-Miyaura cross-coupling reactions and the

synthesis of kinase inhibitors.

Physicochemical and Safety Data
2-Aminocarbonylphenylboronic acid, also known as (2-carbamoylphenyl)boronic acid, is a

solid, typically appearing as a powder.[1][2] Key quantitative data for this compound are

summarized in the table below.
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Property Value Reference

CAS Number 380430-54-6 [1]

Molecular Formula C₇H₈BNO₃ [1]

Molecular Weight 164.95 g/mol [1]

Melting Point 226-230 °C [3]

Boiling Point 410.3 °C at 760 mmHg [3]

Density 1.32 g/cm³ [3]

InChI Key
LBWJTKOVBMVJJX-

UHFFFAOYSA-N
[2]

Canonical SMILES
B(C1=CC=CC=C1C(=O)N)

(O)O
[3]

Safety Information:

2-Aminocarbonylphenylboronic acid is classified as an irritant and may be harmful if

swallowed.[4] Appropriate personal protective equipment, including gloves, safety glasses, and

a lab coat, should be worn when handling this compound.[4] Work should be conducted in a

well-ventilated area or a fume hood.[4]

Hazard Statement Code

Harmful if swallowed H302

Causes skin irritation H315

Causes serious eye irritation H319

May cause respiratory irritation H335

Note: This is not an exhaustive list of all potential hazards. Please consult the full Safety Data

Sheet (SDS) before use.

Spectroscopic Data
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Spectroscopic data is crucial for the identification and characterization of 2-
Aminocarbonylphenylboronic acid. The following tables provide expected ranges for NMR

and IR spectral data based on the functional groups present in the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

Nucleus Functional Group
Expected Chemical Shift (δ,

ppm)

¹H NMR Aromatic C-H 6.0 - 9.5

Amide N-H 5.0 - 9.0 (broad)

Boronic acid O-H
4.0 - 6.0 (broad, may

exchange)

¹³C NMR Carbonyl C=O 160 - 180

Aromatic C 110 - 160

Note: Actual chemical shifts are dependent on the solvent and concentration.

Infrared (IR) Spectroscopy:

Functional Group Vibrational Mode
Expected

Wavenumber (cm⁻¹)
Intensity

N-H (Amide) Stretch 3100 - 3500 Medium, Broad

O-H (Boronic Acid) Stretch 3200 - 3600 Broad

C-H (Aromatic) Stretch 3000 - 3100 Medium

C=O (Amide) Stretch 1630 - 1695 Strong

C=C (Aromatic) Stretch 1450 - 1600 Medium

B-O Stretch 1310 - 1380 Strong

B-C Stretch 1000 - 1100 Medium
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Solubility Profile
Quantitative solubility data for 2-Aminocarbonylphenylboronic acid in common organic

solvents is not extensively reported in the literature. However, based on the behavior of

analogous compounds like phenylboronic acid, a qualitative solubility profile can be inferred.

Boronic acids generally exhibit higher solubility in polar organic solvents.

Solvent Class Solvent Examples Expected Solubility

Protic Polar Water, Methanol, Ethanol Moderate to High

Aprotic Polar DMSO, DMF, Acetonitrile High

Ethers THF, Diethyl ether Moderate

Halogenated Dichloromethane, Chloroform Low to Moderate

Non-polar Hexanes, Toluene Very Low

Experimental Protocol for Solubility Determination (Kinetic Method):

This protocol provides a general method for determining the kinetic solubility of 2-
Aminocarbonylphenylboronic acid in a 96-well plate format.

Stock Solution Preparation: Prepare a 10 mM stock solution of 2-
Aminocarbonylphenylboronic acid in 100% dimethyl sulfoxide (DMSO).

Serial Dilution: In a 96-well plate, perform serial dilutions of the stock solution with DMSO to

create a concentration gradient.

Solvent Addition: In a separate 96-well plate, dispense the desired aqueous or organic

solvent.

Compound Addition: Transfer a small volume (e.g., 2 µL) from the DMSO dilution plate to the

corresponding wells of the solvent-containing plate. The final DMSO concentration should be

low (e.g., 1-2%).

Incubation: Seal the plate and agitate at room temperature for a defined period (e.g., 2

hours).
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Precipitation Detection: Analyze the plate for precipitation using a nephelometer or by visual

inspection. The highest concentration at which no precipitate is observed is the kinetic

solubility.

Synthesis and Purification
While a specific, detailed synthesis protocol for 2-Aminocarbonylphenylboronic acid is not

readily available in the public domain, a general and plausible synthetic route can be

extrapolated from established methods for preparing similar phenylboronic acids. One common

approach involves the Miyaura borylation of a corresponding aryl halide.

Hypothetical Synthesis Workflow:

2-Bromobenzamide

Miyaura Borylation

Bis(pinacolato)diboron Pd Catalyst (e.g., Pd(dppf)Cl₂) Base (e.g., KOAc) Solvent (e.g., Dioxane)

2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide

Intermediate

Acidic Hydrolysis (e.g., HCl)

2-Aminocarbonylphenylboronic acid

Final Product

Click to download full resolution via product page

Caption: Hypothetical synthesis of 2-Aminocarbonylphenylboronic acid.
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General Purification Protocol for Boronic Acids:

A common method for purifying boronic acids involves an acid-base extraction.

Dissolution: Dissolve the crude boronic acid in an organic solvent such as ethyl acetate.

Base Extraction: Extract the organic solution with an aqueous base (e.g., 1M NaOH). The

boronic acid will deprotonate to form a water-soluble boronate salt.

Separation: Separate the aqueous layer containing the boronate salt from the organic layer

containing non-acidic impurities.

Acidification: Cool the aqueous layer in an ice bath and acidify with a strong acid (e.g., 1M

HCl) to a pH of approximately 2-3. The purified boronic acid will precipitate out of the

solution.

Isolation: Collect the precipitated solid by vacuum filtration.

Washing: Wash the solid with cold water to remove any remaining salts.

Drying: Dry the purified 2-Aminocarbonylphenylboronic acid under vacuum.

Applications in Chemical Synthesis and Drug
Discovery
Suzuki-Miyaura Cross-Coupling Reactions
2-Aminocarbonylphenylboronic acid is a valuable reagent in palladium-catalyzed Suzuki-

Miyaura cross-coupling reactions. This reaction is a powerful tool for the formation of carbon-

carbon bonds, particularly for the synthesis of biaryl compounds.

General Experimental Protocol for Suzuki-Miyaura Coupling:

The following is a representative protocol for the coupling of an aryl halide with 2-
Aminocarbonylphenylboronic acid.

Reaction Setup: In a reaction vessel, combine the aryl halide (1.0 equiv.), 2-
Aminocarbonylphenylboronic acid (1.2-1.5 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄,
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2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 equiv.).

Inert Atmosphere: Purge the vessel with an inert gas (e.g., argon or nitrogen).

Solvent Addition: Add a degassed solvent system, often a mixture of an organic solvent (e.g.,

dioxane, toluene, or DMF) and water.

Heating: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir

until the reaction is complete, as monitored by TLC or LC-MS.

Work-up: Cool the reaction to room temperature and dilute with an organic solvent (e.g.,

ethyl acetate). Wash the organic layer with water and brine.

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under

reduced pressure. Purify the crude product by flash column chromatography on silica gel to

yield the desired biaryl compound.

Catalytic Cycle of the Suzuki-Miyaura Reaction:

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 12 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b151090?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Pd(0)L₂

R¹-Pd(II)L₂-X

 Oxidative
 Addition

R¹-Pd(II)L₂-OH

 Ligand
 Exchange

R¹-Pd(II)L₂-R²

 Transmetalation

 Reductive
 Elimination

R¹-R²R¹-X R²-B(OH)₂

[R²-B(OH)₃]⁻

 Base
 Activation

Base (OH⁻)

Click to download full resolution via product page

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
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Role in Drug Discovery: RIPK2 Inhibitors
2-Aminocarbonylphenylboronic acid serves as a crucial starting material in the synthesis of

small molecule inhibitors targeting Receptor-Interacting Protein Kinase 2 (RIPK2).[1] RIPK2 is

a key signaling protein in the NOD-like receptor (NLR) pathway, which is involved in the innate

immune response to bacterial pathogens.[5] Dysregulation of this pathway is implicated in

various inflammatory diseases.[4]

The RIPK2 Signaling Pathway:

Upon activation by bacterial peptidoglycans, NOD1 or NOD2 receptors recruit RIPK2.[5] This

leads to the ubiquitination of RIPK2, which then acts as a scaffold to activate downstream

signaling cascades, including the NF-κB and MAPK pathways.[5] The activation of these

pathways results in the production of pro-inflammatory cytokines.[4] Inhibitors derived from 2-
aminocarbonylphenylboronic acid can block the kinase activity of RIPK2, thereby disrupting

this inflammatory cascade.[6]
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Caption: Simplified RIPK2 signaling pathway and the point of inhibition.
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Conclusion
2-Aminocarbonylphenylboronic acid is a valuable and versatile reagent for researchers in

organic synthesis and medicinal chemistry. Its utility in constructing complex molecular

architectures through Suzuki-Miyaura coupling and its role as a precursor to potent kinase

inhibitors highlight its importance in modern drug discovery. This guide provides a foundational

understanding of its properties and applications, enabling scientists to effectively utilize this

compound in their research endeavors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of
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